molecular formula C13H13N3 B1221332 Varenicline CAS No. 249296-44-4

Varenicline

Cat. No. B1221332
CAS RN: 249296-44-4
M. Wt: 211.26 g/mol
InChI Key: JQSHBVHOMNKWFT-UHFFFAOYSA-N
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Description

Varenicline is a prescription medication used to treat smoking addiction . It is the first approved nicotinic receptor partial agonist . Specifically, varenicline is a partial agonist of the alpha4/beta2 subtype of the nicotinic acetylcholine receptor . It is also used together with behavior modification and counseling support to help you stop smoking .


Synthesis Analysis

A simple and accurate reverse phase HPLC method has been developed and validated for quantification of varenicline in bulk drug and pharmaceutical dosage forms . An isocratic LC analysis was carried out on a Chromolith Performance RP18e column with methanol-buffer solution pH 3.5 .


Molecular Structure Analysis

The molecular formula of Varenicline is C13H13N3 . It has a molecular weight of 211.27 . Varenicline is a partial agonist of the alpha4/beta2 subtype of the nicotinic acetylcholine receptor .


Chemical Reactions Analysis

Varenicline is a partial agonist of the alpha4/beta2 subtype of the nicotinic acetylcholine receptor . In addition, it acts on alpha3/beta4 and weakly on alpha3beta2 and alpha6-containing receptors .


Physical And Chemical Properties Analysis

Varenicline has a molecular formula of C13H13N3 and a molecular weight of 211.26 . It is soluble in DMSO .

Scientific Research Applications

Smoking Cessation

Varenicline: is most widely recognized for its role in helping individuals quit smoking. It acts as a partial agonist at nicotinic acetylcholine receptors (nAChRs), reducing nicotine cravings and withdrawal symptoms. By binding to nAChRs, it both stimulates and blocks the effects of nicotine, making it an effective tool for smoking cessation .

Alcohol Use Disorder (AUD)

Emerging research suggests that Varenicline may have potential in treating alcohol use disorder. It appears to modulate the reward pathway by affecting dopamine release, which could reduce alcohol cravings and consumption. Clinical trials are ongoing to explore its efficacy in this context .

Cocaine Addiction

Varenicline: has also been investigated as a potential treatment for cocaine addiction. Preclinical studies indicate that it may reduce cocaine self-administration and attenuate drug-seeking behavior. However, further research is needed to establish its clinical effectiveness .

Neuroprotection

Beyond addiction-related applications, Varenicline exhibits neuroprotective properties. It enhances cognitive function and promotes neuronal survival by modulating α7 nAChRs. This effect has implications for neurodegenerative diseases such as Alzheimer’s and Parkinson’s .

Antiviral Activity

Recent studies have explored Varenicline ’s antiviral potential. While it was initially developed as a smoking cessation aid, it has demonstrated activity against dengue virus (DENV) in vitro. Researchers observed a reduction in DENV-induced cytopathic effects, suggesting a novel antiviral mechanism .

Cognitive Enhancement

Varenicline: ’s impact on cognitive function extends beyond addiction. It enhances memory and attention by modulating nAChRs in the brain. This property has led to investigations into its potential for cognitive enhancement in conditions like schizophrenia and attention deficit hyperactivity disorder (ADHD) .

Mechanism of Action

Target of Action

Varenicline is a prescription medication used to treat smoking addiction. It is a partial agonist of the alpha4/beta2 subtype of the nicotinic acetylcholine receptor . In addition, it acts on alpha3/beta4 and weakly on alpha3beta2 and alpha6-containing receptors . A full agonism was displayed on alpha7-receptors .

Mode of Action

Varenicline works by binding to α4β2 nicotinic acetylcholine receptors, stimulating these receptors at a much lower level than nicotine, while at the same time preventing nicotine from binding to these same receptors . This decreases nicotine cravings and withdrawal symptoms that happen when people stop smoking .

Biochemical Pathways

When activated, the nicotinic acetylcholine receptor releases dopamine in the nucleus accumbens, the brain’s reward center, thereby reducing cravings and withdrawal symptoms with smoking cessation . This is less pronounced than a full agonist (i.e., Nicotine) .

Pharmacokinetics

Varenicline is almost completely absorbed following oral administration and has high systemic availability . It undergoes minimal metabolism, with 92% excreted unchanged in the urine .

Result of Action

Varenicline significantly reduces LPS-induced cytokines and chemokines including TNFα, IL-6, and IL-1β via α7nAChRs . It also decreases LPS-induced cell proliferation, without any nAChR involvement . On the other hand, the LPS-induced cell migration rate decreased with varenicline via α7nAChR .

Action Environment

Environmental factors can influence the action, efficacy, and stability of varenicline. For instance, behavioral regulation, memory, goals, intentions, beliefs about capabilities, beliefs about consequences, optimism/pessimism, and environmental context were identified as barriers to varenicline adherence . Knowledge, behavioral regulation, beliefs about capabilities, social influences, and environmental context were identified as facilitators .

Safety and Hazards

Varenicline may cause serious side effects. Stop using varenicline and call your doctor at once if you have: a seizure (convulsions); thoughts about suicide or hurting yourself; strange dreams, sleepwalking, trouble sleeping; new or worsening mental health problems–mood or behavior changes, depression, agitation, hostility, aggression . Your family or other caregivers should also be alert to changes in your mood or behavior .

Future Directions

Varenicline is used together with a support program to help you stop smoking . The program will include counseling and educational materials . This medicine is available only with your doctor’s prescription . It is used to help people stop smoking tobacco (smoking cessation) . A meta-analysis found that 20% of people treated with varenicline remain abstinent from smoking at one year .

properties

IUPAC Name

5,8,14-triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4,6,8,10-pentaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3/c1-2-16-13-5-11-9-3-8(6-14-7-9)10(11)4-12(13)15-1/h1-2,4-5,8-9,14H,3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQSHBVHOMNKWFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CNCC1C3=CC4=NC=CN=C4C=C23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40861516
Record name 7,8,9,10-Tetrahydro-6H-6,10-methanoazepino[4,5-g]quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40861516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Varenicline is an alpha-4 beta-2 neuronal nicotinic acetylcholine receptor partial agonist. The drug shows high selectivity for this receptor subclass, relative to other nicotinic receptors (>500-fold alpha-3 beta-4, >3500-fold alpha-7, >20,000-fold alpha-1 beta gamma delta) or non-nicotinic receptors and transporters (>2000-fold). The drug competitively inhibits the ability of nicotine to bind to and activate the alpha-4 beta-2 receptor. The drug exerts mild agonistic activity at this site, though at a level much lower than nicotine; it is presumed that this activation eases withdrawal symptoms., Varenicline is a selective alpha4beta2 nicotinic acetylcholine receptor partial agonist. The drug binds with high affinity and selectivity to alpha4beta2 nicotinic acetylcholine receptors located in the brain and stimulates receptor-mediated activity, but at a substantially lower level than nicotine;1 6 this low-level receptor stimulation and subsequent moderate, sustained release of mesolimbic dopamine are thought to reduce craving and withdrawal symptoms associated with smoking cessation. Varenicline also blocks the ability of nicotine to activate alpha4beta2 receptors, preventing nicotine-induced stimulation of the mesolimbic dopaminergic system and thereby reducing the reinforcement and reward effects of cigarette smoking., ... The rationale for and the design of alpha(4)beta(2) neuronal nicotinic acetylcholine receptor (nAChR) partial agonists as novel treatments for tobacco addiction. Such agents are expected to exhibit a dual action by sufficiently stimulating alpha(4)beta(2)-nAChR-mediated dopamine release to reduce craving when quitting and by inhibiting nicotine reinforcement when smoking. Potent and selective alpha(4)beta(2) nAChR partial agonists that exhibit dual agonist and antagonist activity in preclinical models can be identified. The validity of this approach is demonstrated by the clinical efficacy of the alpha(4)beta(2) nAChR partial agonist varenicline, which has significantly better quit rates than do other treatments and offers a new option for smoking cessation pharmacotherapy., ... Varenicline has been shown to be a partial agonist of alpha4beta2 receptors, and in equilibrium binding assays, it is highly selective for the alpha4beta2 receptor. ... The functional activity of varenicline at a variety of rat neuronal nicotinic receptors expressed in Xenopus laevis oocytes and assayed under two-electrode voltage clamp /was examined/ . Varenicline is a potent, partial agonist at alpha4beta2 receptors, with an EC50 of 2.3 +/- 0.3 microM and an efficacy (relative to acetylcholine) of 13.4 +/- 0.4%. Varenicline has lower potency and higher efficacy at alpha3beta4 receptors, with an EC50 of 55 +/- 8 microM and an efficacy of 75 +/- 6%. Varenicline also seems to be a weak partial agonist at alpha3beta2 and alpha6-containing receptors, with an efficacy <10%. It is remarkable that varenicline is a potent, full agonist at alpha7 receptors with an EC50 of 18 +/- 6 microM and an efficacy of 93 +/- 7% (relative to acetylcholine). Thus, whereas varenicline is a partial agonist at some heteromeric neuronal nicotinic receptors, it is a full agonist at the homomeric alpha7 receptor. Some combination of these actions may be involved in the mechanism of varenicline as a smoking cessation aid.
Record name Varenicline
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Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name VARENICLINE
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URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7591
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Varenicline

CAS RN

249296-44-4
Record name Varenicline
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Record name Varenicline
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URL https://www.drugbank.ca/drugs/DB01273
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name VARENICLINE
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URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7591
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Synthesis routes and methods I

Procedure details

One optimized procedure for making the anhydrous Form B comprises charging a speck-free vessel with between 1.1 and 2.2 equivalents of L-tartaric add and methanol (4 to 50 volumes), and stirring this mixture until dissolved and speck-free filtering the resulting solution into a crystallization vessel. 5,8,14-triazatetracyclo[10.3.1.02,11.04,9]-hexadeca-2(11),3,5,7,9-pentaene free base (1.0 equivalents) and methanol (4 to 50 volumes) are stirred in a vessel until dissolved at 0 to 50° C., more preferably at 20 to 25° C. The resulting solution of 5,8,14-triazatetracyclo[10.3.1.02,11.04,9]-hexadeca-2(11),3,5,7,9-pentaene free base is then added over about a period of time ranging from 1 minute to 2 hours, more preferably over about 30 minutes, to the L-tartaric acid solution. The product was allowed to stir at 0 to 40° C., more preferably at 20 to 25° C., for between 1 and 48 hours, more preferably for about 1 hour, and then isolated by filtration. The product is dried generally under vacuum at 20 to 60° C., more preferably at 35 to 45° C., to give Form B of the L-tartrate salt of 5,8,14-triazatetracyclo[10.3.1.02,11.04,9]-hexadeca-2(11),3,5,7,9-pentaene.
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Synthesis routes and methods II

Procedure details

A 250 ml 4 neck round bottom flask equipped with mechanical stirrer, Thermo pocket was charged with DM water (15 ml) and 5,8,14-Triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2(11),3,5,7,9-pentaene Tosylate salt (5 g, having a total purity of 99.71%). The above suspension was stirred for 30 min at 25-30° C. To this was added 8% aqueous sodium bicarbonate solution (150 ml) to adjust the pH to 8.0-9.0 at 25-30° C. MDC (30 ml) was added to this solution. The resulting mixture was stirred for 30 minutes at 20-25° C. The organic layer was separated, and the aqueous layer was extracted with MDC (4×30 ml). The combined organic layer was washed with DM water (30 ml). The organic layer was treated with activated Carbon (1.0 g), and stirred for 30 minutes at 25-30° C. The resulting solution was filtered through celite. Concentration afforded a solid product i.e. 5,8,14-Triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2(11),3,5,7,9-pentaene. (Yield—2.5 g (95.06% (relative to VRN-Tosylate)), HPLC purity—99.65%).
[Compound]
Name
4
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step Two
Name
5,8,14-Triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2(11),3,5,7,9-pentaene Tosylate salt
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0 (± 1) mol
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Synthesis routes and methods III

Procedure details

In a 3.0 lit 4 neck round bottom flask equipped with mechanical stirrer, Thermo pocket were charged DM water (507 ml) and 5,8,14-Triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2(11),3,5,7,9-pentaene tosylate salt (169 g having a total purity of 99.99% obtained in example 6). The above suspension was stirred for 30 minutes at 25-30° C. To this was added 25% aqueous ammonia solution (60 ml) to adjust the pH to 9.0-10 at 25-30° C., and maintained with stirring for 30 minutes. MDC (507 ml) was charged in this solution. The resulting mixture was stirred for 30 minutes at 20-25° C. The layers were separated, and the aqueous layer was extracted with MDC (4×507 ml). The combined organic layer washed with DM water (507 ml). The organic layer was treated with activated Carbon (16.9 g), and stirred for 30 minutes at 25-30° C. The resulting solution was filtered through celite, concentrated to leave 1 volume of MDC with product, charged with 845 ml n-heptane at 45-50° C., and distilled under vacuum to remove a mixture of MDC and n-heptane to leave 3 volumes of n-heptane. The solid material was cooled to 25-30° C., and filtered at 25-30° C. to afford a solid product, i.e. 5,8,14-Triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2(11),3,5,7,9-pentaene. The solid obtained was dried in vacuum oven at 45° to 50° C. (Yield—84 g (94.49% (relative to VRN-Tosylate)), HPLC purity—99.97%).
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Quantity
507 mL
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reactant
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5,8,14-Triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2(11),3,5,7,9-pentaene tosylate salt
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Synthesis routes and methods IV

Procedure details

In a 250 ml 4 neck round bottom flask equipped with mechanical stirrer, Thermo pocket were charged DM water (30 ml) and 5,8,14-Triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2(11),3,5,7,9-pentaene Tosylate salt (10 g, having a total purity of 99.42% obtained in example 4). The above suspension was stirred for 30 minutes at 25-30° C. To this was added 25% aqueous ammonia solution (5 ml) to adjust the pH to 9.0-10 at 25-30° C., and MDC (30 ml) was added to this solution. The resulting mixture was stirred for 30 minutes at 20-25° C. The organic layer was separated, and the aqueous layer was extracted with MDC (4×30 ml). The combined organic layer was washed with DM water (30 ml). The organic layer was treated with activated carbon (1.0 g), and stirred for 30 minutes at 25-30° C. The resulting solution filtered through celite. Concentration afforded a solid product, i.e. 5,8,14-Triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2(11),3,5,7,9-pentaene. (Yield-5 g (95.06% (relative to VRN-Tosylate)), HPLC purity-99.43%).
[Compound]
Name
4
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
5 mL
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Reaction Step Two
Name
5,8,14-Triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2(11),3,5,7,9-pentaene Tosylate salt
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0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods V

Procedure details

One optimized procedure for making the anhydrous Form B comprises charging a speck-free vessel with between 1.1 and 2.2 equivalents of L-tartaric acid and methanol (4 to 50 volumes), and stirring this mixture until dissolved and speck-free filtering the resulting solution into a crystallization vessel. 5,8,14-triazatetracyclo[10.3.1.02,11.04,9]-hexadeca-2(11),3,5,7,9-pentaene free base (1.0 equivalents) and methanol (4 to 50 volumes) are stirred in a vessel until dissolved at 0 to 50° C., more preferably at 20 to 25° C. The resulting solution of 5,8,14-triazatetracyclo[10.3.1.02,11.04,9]-hexadeca-2(11),3,5,7,9-pentaene free base is then added over about a period of time ranging from 1 minute to 2 hours, more preferably over about 30 minutes, to the L-tartaric acid solution. The product was allowed to stir at 0 to 40° C., more preferably at 20 to 25° C., for between 1 and 48 hours, more preferably for about 1 hour, and then isolated by filtration. The product is dried generally under vacuum at 20 to 60° C., more preferably at 35 to 45° C., to give Form B of the L-tartrate salt of 5,8,14-triazatetracyclo[10.3.1.02,11.04,9]-hexadeca-2(11),3,5,7,9-pentaene.
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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